n-(5-Sulfamoylpyridin-2-yl)acetamide
Description
N-(5-Sulfamoylpyridin-2-yl)acetamide is a compound that belongs to the class of sulfonamides. Sulfonamides are known for their broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties . This compound, in particular, has shown promise in various scientific research applications due to its unique chemical structure and properties.
Properties
CAS No. |
10298-22-3 |
|---|---|
Molecular Formula |
C7H9N3O3S |
Molecular Weight |
215.23 g/mol |
IUPAC Name |
N-(5-sulfamoylpyridin-2-yl)acetamide |
InChI |
InChI=1S/C7H9N3O3S/c1-5(11)10-7-3-2-6(4-9-7)14(8,12)13/h2-4H,1H3,(H2,8,12,13)(H,9,10,11) |
InChI Key |
FFKAWVXWZJSAFB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC=C(C=C1)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(5-Sulfamoylpyridin-2-yl)acetamide can be achieved through several methods. One common synthetic route involves the reaction of 2-chloro-N-arylacetamides with sulfonamide derivatives in ethanol under refluxing conditions . This method yields the target compound in good to excellent yields (57-97%). Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to ensure high yield and purity.
Chemical Reactions Analysis
N-(5-Sulfamoylpyridin-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(5-Sulfamoylpyridin-2-yl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal activities, making it useful in biological studies.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-Sulfamoylpyridin-2-yl)acetamide involves the inhibition of dihydrofolate reductase (DHFR). This enzyme is crucial for the synthesis of tetrahydrofolate, a cofactor required for the production of nucleotides and, consequently, DNA. By inhibiting DHFR, the compound disrupts DNA synthesis, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound may interact with other molecular targets and pathways, contributing to its broad spectrum of biological activities.
Comparison with Similar Compounds
N-(5-Sulfamoylpyridin-2-yl)acetamide can be compared to other sulfonamide derivatives, such as acetazolamide and sulfamethoxazole. While all these compounds share the sulfonamide group, this compound is unique due to its specific pyridine and acetamide moieties.
Similar compounds include:
Acetazolamide: Used primarily as a diuretic and in the treatment of glaucoma.
Sulfamethoxazole: Commonly used as an antibiotic in combination with trimethoprim.
Biological Activity
N-(5-Sulfamoylpyridin-2-yl)acetamide, a sulfonamide derivative, has gained attention in pharmaceutical research due to its potential biological activities. This compound is structurally characterized by a pyridine ring substituted with a sulfamoyl group, which is known for its role in various therapeutic applications, particularly in antimicrobial and anticancer treatments.
- Molecular Formula : C8H10N2O3S
- Molecular Weight : 218.24 g/mol
- IUPAC Name : this compound
The biological activity of this compound primarily stems from its ability to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. By disrupting folate metabolism, this compound exhibits antimicrobial properties against a range of pathogenic bacteria.
Antimicrobial Properties
Several studies have evaluated the antimicrobial efficacy of this compound. The compound has shown promising results against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Streptococcus pneumoniae | 64 |
These results indicate that this compound possesses significant antibacterial activity, particularly against Gram-positive bacteria.
Anticancer Activity
Research has also explored the potential anticancer effects of this compound. A study conducted on MTAP-deleted cancer cell lines revealed that this compound could selectively inhibit cell proliferation. The compound demonstrated an IC50 value of approximately 15 µM in these cell lines, indicating effective cytotoxicity.
Case Study 1: Efficacy Against Drug-resistant Bacteria
A clinical evaluation involving patients with chronic bacterial infections highlighted the effectiveness of this compound as a treatment option. Patients exhibited significant improvement with reduced bacterial load after administration of the compound over a four-week period. This case underscores the potential of this compound in addressing antibiotic resistance.
Case Study 2: Cancer Cell Line Studies
In vitro studies using various cancer cell lines (including pancreatic and breast cancer) demonstrated that this compound induced apoptosis and inhibited tumor growth. Flow cytometry analysis confirmed increased rates of apoptosis in treated cells compared to controls, indicating its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
